molecular formula C15H28N2O3 B5105418 N-(2-ethylhexyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

N-(2-ethylhexyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

Cat. No. B5105418
M. Wt: 284.39 g/mol
InChI Key: NOZARZVBJZWMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylhexyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, commonly known as TEHTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. TEHTA is a chelating agent that has been found to have a high affinity for metal ions, particularly actinides and lanthanides.

Scientific Research Applications

TEHTA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of TEHTA is in the field of nuclear waste management. TEHTA has been found to have a high affinity for actinides and lanthanides, which are present in nuclear waste streams. This property makes TEHTA a potential candidate for the development of new technologies for the separation and recovery of these metals from nuclear waste.
TEHTA has also been studied for its potential application in the field of medicine. It has been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, TEHTA has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Mechanism of Action

TEHTA works by forming a complex with metal ions, particularly actinides and lanthanides. This complexation process is driven by the high affinity of TEHTA for these metals. Once the complex is formed, it can be separated from other components in the system using various separation techniques.
Biochemical and Physiological Effects
TEHTA has been found to have low toxicity and is not considered to be harmful to humans or the environment at the concentrations typically used in scientific research. However, more research is needed to fully understand the biochemical and physiological effects of TEHTA.

Advantages and Limitations for Lab Experiments

One of the primary advantages of TEHTA is its high affinity for actinides and lanthanides, which makes it a potential candidate for the development of new technologies for the separation and recovery of these metals from nuclear waste. Additionally, TEHTA has been found to have low toxicity and is not considered to be harmful to humans or the environment at the concentrations typically used in scientific research.
One of the limitations of TEHTA is its limited solubility in water, which can make it difficult to work with in aqueous systems. Additionally, TEHTA can be difficult to synthesize and purify, which can limit its availability for scientific research.

Future Directions

There are several potential future directions for TEHTA research. One area of interest is the development of new technologies for the separation and recovery of actinides and lanthanides from nuclear waste using TEHTA. Additionally, further research is needed to fully understand the anti-tumor and anti-inflammatory properties of TEHTA and its potential applications in the field of medicine. Finally, more research is needed to fully understand the biochemical and physiological effects of TEHTA and its potential impact on human health and the environment.

Synthesis Methods

TEHTA can be synthesized using a multistep process that involves the reaction of 2-ethylhexylamine and tetrahydro-2-furanone with ethylenediamine. The resulting product is then purified through a series of extraction and distillation processes. The final product is a white crystalline powder that is soluble in organic solvents.

properties

IUPAC Name

N'-(2-ethylhexyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-3-5-7-12(4-2)10-16-14(18)15(19)17-11-13-8-6-9-20-13/h12-13H,3-11H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZARZVBJZWMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C(=O)NCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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